molecular formula C11H17BO3 B1593173 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane CAS No. 864776-02-3

4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane

Cat. No. B1593173
M. Wt: 208.06 g/mol
InChI Key: JMLBPHNESOKSEV-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane” is a boronic ester which contains boron, carbon, hydrogen, and oxygen atoms . It is a part of the Acros Organics product portfolio .


Molecular Structure Analysis

The molecular formula of this compound is C11H17BO3 . The InChI Key is JMLBPHNESOKSEV-UHFFFAOYSA-N . The SMILES representation is CC1=C(C=CO1)B1OC©©C©©O1 .


Physical And Chemical Properties Analysis

This compound appears as a liquid . Its color ranges from colorless to orange . The molecular weight is 208.06 g/mol .

Scientific Research Applications

Synthesis of Complex Molecules

This compound is used in the preparation of complex molecular structures. For example, it has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting its role in creating molecules with potential inhibitory activity against specific enzymes (Spencer et al., 2002). Moreover, it serves as a building block for the development of silicon-based drugs and odorants, demonstrating its synthetic versatility and the creation of novel compounds with significant applications (Büttner et al., 2007).

Material Science and Organic Synthesis

In material science and organic synthesis, this compound has been employed to create pinacolylboronate-substituted stilbenes, which are of interest for their potential use in liquid crystal display (LCD) technology and as intermediates for synthesizing conjugated polyene materials. These applications underscore the compound's utility in developing new materials with potential electronic and optical properties (Das et al., 2015).

Catalysis and Chemical Transformations

The compound also finds application in catalysis and chemical transformations, such as the alkoxide-catalyzed reduction of ketones, showcasing its utility in facilitating various synthetic routes and chemical modifications through efficient and selective reactions (Query et al., 2011). It plays a critical role in the enantioselective synthesis of tetrahydrofurans, highlighting its importance in producing chiral molecules with high enantioselectivity, beneficial for creating biologically active natural product analogs (Ebisawa et al., 2020).

Detection and Sensing Applications

Additionally, derivatives of 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane have been used in developing fluorescent probes for detecting hydrogen peroxide (H2O2) in living cells. This application is particularly relevant for biological research and medical diagnostics, illustrating the compound's utility in bioanalytical chemistry (Nie et al., 2020).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes in contact with the skin, wash with plenty of soap and water . If inhaled, remove to fresh air and keep at rest in a comfortable position for breathing .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBPHNESOKSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640260
Record name 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane

CAS RN

864776-02-3
Record name 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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